

Spectroscopic Data Analysis of Bipinnatin J: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of **Bipinnatin** J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental protocols for these analyses, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The structural determination of **Bipinnatin** J relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data presented herein is a compilation from published literature on the characterization of both natural and synthetic **Bipinnatin** J.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen framework of **Bipinnatin** J. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Bipinnatin** J (CDCl₃)



Position	¹³ C Chemical Shift (δc)	¹ Η Chemical Shift (δΗ, multiplicity, J in Hz)
1	40.2	2.45 (m), 1.75 (m)
2	24.9	2.20 (m), 2.10 (m)
3	135.2	5.10 (t, 7.0)
4	124.5	-
5	38.7	2.30 (m)
6	25.9	1.80 (m), 1.60 (m)
7	124.8	5.30 (d, 9.0)
8	141.2	-
9	111.3	6.25 (s)
10	142.8	-
11	138.7	7.20 (s)
12	70.1	4.70 (d, 9.0)
13	48.5	2.60 (m)
14	150.1	-
15	112.1	4.95 (s), 4.85 (s)
16	22.1	1.85 (s)
17	16.5	1.65 (s)
18	19.4	1.70 (s)
19	15.9	1.60 (s)
20	17.1	1.25 (s)

Data compiled from published literature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For **Bipinnatin** J, HRMS provides the exact mass, which in conjunction with NMR data, confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for Bipinnatin J

Parameter	Value
Molecular Formula	C20H24O4
Exact Mass	328.1675
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+Na]+, [M+H]+

While detailed experimental fragmentation data for **Bipinnatin** J is not readily available in the public domain, analysis of its structure suggests predictable fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. Key bond cleavages would likely occur at the ester linkage, leading to the loss of the butenolide moiety, and fragmentations of the cembrane ring.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of **Bipinnatin** J, reflecting standard practices for the characterization of marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of purified **Bipinnatin** J is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.



- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine chemical shifts, coupling constants, and proton integrations.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR: A suite of two-dimensional NMR experiments is performed to establish the complete structure:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within individual spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the individual spin systems and piecing together the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
 of protons, providing crucial information for assigning the relative stereochemistry of the
 molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of purified **Bipinnatin** J is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 μg/mL).
- Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
 - Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]+ or [M+Na]+). This data is used to calculate the elemental composition.
 - Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are

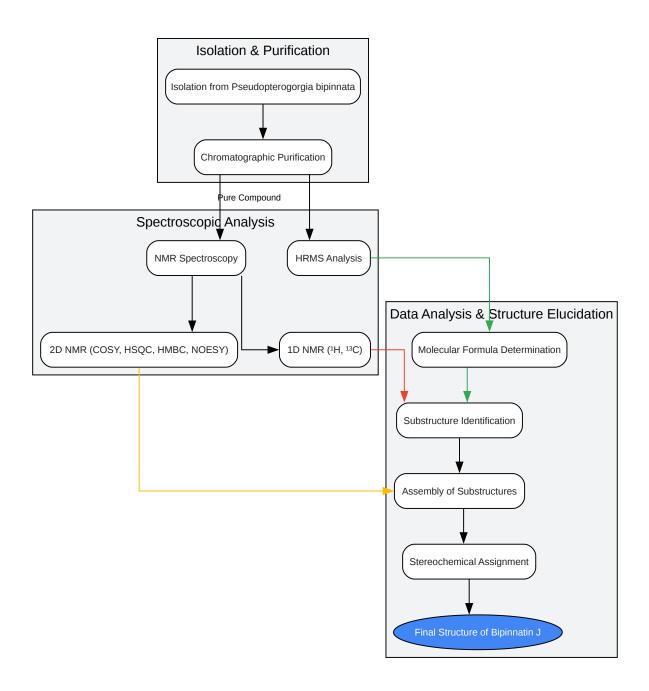


mass analyzed, providing insights into the molecule's substructures.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of **Bipinnatin** J, from sample isolation to final structure elucidation.





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